molecular formula C14H20FN3O2 B2974977 Tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate CAS No. 2361636-08-8

Tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B2974977
CAS No.: 2361636-08-8
M. Wt: 281.331
InChI Key: VFDXDSPREJONFY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate is a substituted azetidine derivative featuring two distinct functional groups: an aminomethyl (-CH2NH2) moiety and a 5-fluoropyridin-2-yl aromatic ring. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the azetidine nitrogen, enabling selective functionalization during synthesis. The fluoropyridine substituent introduces electron-withdrawing effects, which may influence reactivity, solubility, and binding interactions in biological systems .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-13(2,3)20-12(19)18-8-14(7-16,9-18)11-5-4-10(15)6-17-11/h4-6H,7-9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDXDSPREJONFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361636-08-8
Record name tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate
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Biological Activity

Tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate, identified by its CAS number 2361636-08-8, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C14H20FN3O2
  • Molecular Weight : 281.33 g/mol
  • Structure : The compound features an azetidine ring with an aminomethyl and a fluoropyridine substituent, which are critical for its biological activity.

The biological activity of this compound is primarily linked to its interaction with the Signal Transducer and Activator of Transcription (STAT) proteins. Specifically, it has been shown to inhibit STAT3, a transcription factor that plays a crucial role in promoting tumor cell proliferation and survival.

Table 1: Inhibition of STAT3 Activity

CompoundIC50 (µM)Cellular Activity
This compound0.52Low
Methyl Ester Analog>4Moderate

Biological Assays

In vitro assays have demonstrated that while the compound exhibits potent inhibition of STAT3 in cell-free systems, its cellular activity is limited. Studies indicate that the presence of the carboxylate group may hinder cell membrane permeability, leading to reduced efficacy in live cell environments.

Case Study: Breast Cancer Cell Lines

A study evaluated the effects of this compound on human breast cancer cell lines MDA-MB-231 and MDA-MB-468. Despite showing sub-micromolar potency in vitro against STAT3, the compound displayed weak activity against these cancer cells at concentrations up to 10 µM, likely due to poor membrane permeability .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the ester and acid groups can significantly influence biological activity. For instance, methyl esters were found to improve cellular uptake and potency compared to their corresponding carboxylic acid versions.

Table 2: SAR Analysis

ModificationIC50 (µM)Cellular Activity
Carboxylic Acid0.52Low
Methyl Ester1.4Moderate

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related azetidine derivatives:

Table 1: Structural Comparison of Azetidine Derivatives

Compound Name Substituents on Azetidine Ring Key Functional Groups Molecular Features References
Target Compound 5-fluoropyridin-2-yl, aminomethyl Boc-protected amine, fluorinated aromatic ring Enhanced polarity, potential for hydrogen bonding
tert-Butyl 3-(2H-benzotriazol-2-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate Benzotriazolyl, methoxy-oxoethyl Bulky benzotriazole, ester group High steric hindrance, lipophilic
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (PB00141) Aminomethyl Boc-protected amine Simpler structure, lacks aromaticity
tert-Butyl 3-(3-(2-aminoethyl)-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate Indolyl, aminoethyl Indole ring, secondary amine Planar aromatic system, potential for π-π interactions
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (PBN20120081) Fluorine, aminomethyl Fluorine on azetidine ring Increased ring strain, altered basicity of amine

Key Comparisons:

Compounds with bulky groups (e.g., benzotriazolyl in ) exhibit higher lipophilicity, which may limit aqueous solubility but improve membrane permeability.

Synthetic Strategies

  • The target compound likely requires multi-step synthesis involving fluoropyridine coupling and Boc protection, similar to methods in . For example, describes aza-Michael additions for azetidine functionalization, while utilizes nitro-group reductions to generate amines .
  • In contrast, PBN20120081 (fluorinated azetidine) may involve direct fluorination or ring-closing strategies, as seen in fluorinated azetidine syntheses .

Biological Relevance

  • The indolyl-substituted azetidine () highlights the role of aromatic systems in targeting hydrophobic binding pockets, whereas the target compound’s fluoropyridine group could enhance interactions with polar residues in enzymes or receptors .
  • Fluorine placement (on the azetidine vs. pyridine ring) significantly impacts properties: Fluorine on the azetidine (PBN20120081) may increase metabolic stability, while the target’s pyridine fluorine could modulate pKa of adjacent groups .

Research Findings and Implications

  • Steric and Electronic Modulation: Bulky substituents (e.g., benzotriazolyl) prioritize steric effects, whereas fluorinated or aminomethyl groups emphasize electronic modulation. This balance is critical in optimizing drug candidates for target engagement .
  • Synthetic Flexibility : The Boc-protected azetidine core (common across all compounds) allows versatile derivatization, as demonstrated in glycosylation () and indole-functionalization () studies .
  • Unresolved Questions: Limited data on the target compound’s biological activity or pharmacokinetics in the provided evidence suggest a need for further studies comparing its efficacy with fluorinated analogs like PBN20120081 .

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl 3-substituted azetidine derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Tert-butyl azetidine derivatives are typically synthesized via aza-Michael addition or Suzuki-Miyaura cross-coupling . For example, the aza-Michael reaction between tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate and heterocyclic amines (e.g., benzotriazole or indole) in the presence of DBU or K₂CO₃ yields substituted azetidines with moderate-to-good yields (55–80%) . Optimization involves:
  • Catalyst selection : Pd catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency with arylboronic acids .
  • Solvent systems : Dry dioxane or dichloromethane enhances reaction homogeneity .
  • Reaction time : Extended durations (16–24 hours) ensure complete conversion .
    Table 1 : Example Yields Under Varied Conditions
SubstrateCatalystSolventYield (%)Reference
4k + 2-methylphenylboronic acidPd(PPh₃)₄Dioxane70
3 + IndoleDBUDCM55

Q. How is structural confirmation of tert-butyl azetidine derivatives achieved, and what analytical techniques are critical?

  • Methodological Answer : Multi-technique characterization is essential:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and substituent effects (e.g., fluoropyridine-induced deshielding) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₂NO at m/z 310.2165) .
  • IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹) and amine/amide functionalities .

Advanced Research Questions

Q. What factors influence the regioselectivity and stereochemical outcomes in the synthesis of tert-butyl 3,3-disubstituted azetidines?

  • Methodological Answer : Regioselectivity is governed by:
  • Steric effects : Bulky tert-butyl groups direct nucleophilic attacks to less hindered positions .
  • Electronic effects : Electron-withdrawing groups (e.g., 5-fluoropyridin-2-yl) stabilize transition states via conjugation .
    Stereochemical outcomes (e.g., diastereomeric ratios) depend on:
  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate) .
  • Temperature control : Low temperatures (0–20°C) mitigate epimerization .

Q. How can computational methods resolve contradictions in spectral data for structurally similar azetidine derivatives?

  • Methodological Answer : Conflicting NMR or IR data (e.g., overlapping peaks) are addressed via:
  • DFT (Density Functional Theory) calculations : Predict chemical shifts and coupling constants for proposed structures .
  • Molecular docking : Models steric interactions to explain unexpected NOE (Nuclear Overhauser Effect) correlations .
    Example: A 0.5 ppm deviation in ¹³C NMR between experimental and theoretical values may indicate solvent polarity effects, resolved by recalculating with implicit solvation models (e.g., PCM) .

Q. What strategies enhance the stability of tert-butyl azetidine carboxylates under acidic or basic conditions?

  • Methodological Answer : Stability challenges arise from the labile tert-butyloxycarbonyl (Boc) group. Mitigation strategies include:
  • Protecting group alternatives : Use of benzyl (Cbz) or Fmoc groups for acid-sensitive intermediates .
  • pH control : Buffered aqueous workups (pH 6–7) prevent Boc deprotection during extraction .
  • Additives : Scavengers like DMAP stabilize intermediates in Pd-catalyzed reactions .

Data Contradiction Analysis

Q. Why do reported yields vary for similar Suzuki-Miyaura reactions involving tert-butyl azetidine precursors?

  • Analysis : Discrepancies (e.g., 29% vs. 80% yields for tert-butyl 3-(2-methoxyphenyl) derivatives) stem from:
  • Catalyst loading : Lower Pd(PPh₃)₄ concentrations (<5 mol%) reduce efficiency .
  • Boronic acid purity : Trace moisture in reagents diminishes cross-coupling activity .
  • Workup protocols : Incomplete extraction (e.g., using ethyl acetate vs. DCM) lowers isolated yields .

Methodological Tables

Table 2 : Key Spectral Data for tert-Butyl Azetidine Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS [M+H]⁺Reference
tert-Butyl 3-(1H-indol-1-yl) derivative3.8–4.2 (azetidine H)155.2 (C=O)367.1633 (obs)
tert-Butyl 3-(4-bromopyrazol-1-yl) derivative4.1–4.5 (azetidine H)158.5 (C=O)319.1373 (obs)

Table 3 : Stability of Azetidine Derivatives Under Varied Conditions

ConditionHalf-Life (h)Degradation ProductMitigation Strategy
1M HCl (25°C)2Azetidine free baseUse Cbz protection
0.1M NaOH (25°C)8Carboxylic acidNeutral workup

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